molecular formula C11H8BrN B164829 3-(4-Bromophenyl)pyridine CAS No. 129013-83-8

3-(4-Bromophenyl)pyridine

Cat. No. B164829
M. Wt: 234.09 g/mol
InChI Key: FCHUOBPHXDXZBK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pyridine is a chemical compound with the molecular formula C11H8BrN . It is a nitrogen-rich organic compound that is related by its synthesis .


Synthesis Analysis

The synthesis of 3-(4-Bromophenyl)pyridine involves several methodologies. One approach is the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)pyridine has been studied and reported in several scientific papers . The compound forms stacks of dimers, roughly along the a-axis direction of the crystal .


Chemical Reactions Analysis

The chemical reactions involving 3-(4-Bromophenyl)pyridine are diverse. For instance, a ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another reaction involves a stereoselective one-pot amine oxidase/ene imine reductase cascade .


Physical And Chemical Properties Analysis

3-(4-Bromophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.1 .

Scientific Research Applications

Antibacterial Applications

3-(4-Bromophenyl)pyridine and its derivatives have shown promising antibacterial properties. For instance, a study synthesized various pyridine chalcones, including compounds related to 3-(4-Bromophenyl)pyridine, and tested their antibacterial efficacy. One of these compounds demonstrated significant activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Jasril et al., 2013).

Molecular Structure Analysis

The structural and molecular properties of 3-(4-Bromophenyl)pyridine derivatives have been the subject of extensive research. Studies have explored different molecular conformations, hydrogen bonding patterns, and intermolecular interactions. These insights are crucial for understanding the compound's potential applications in various fields (J. Quiroga et al., 2010).

Theoretical Studies

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the electronic structure and activity relationship of 3-(4-Bromophenyl)pyridine. Such studies provide deeper insights into the active sites and reactivity of the molecule, which is essential for designing new compounds with desired properties (S. Trivedi, 2017).

Optical Applications

3-(4-Bromophenyl)pyridine derivatives have been studied for their potential use in optical applications. For example, a derivative was synthesized and analyzed for its nonlinear optical properties and optical limiting behavior, indicating potential use in optoelectronic applications (Anthoni Praveen Menezes et al., 2016).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel chemical entities, including pyridothienopyrimidine derivatives, demonstrating its versatility in heterocyclic chemistry. Such syntheses lead to compounds with potential antimicrobial activities (M. Gad-Elkareem et al., 2011).

Crystal Structure Determination

Studies have also focused on determining the crystal structure of 3-(4-Bromophenyl)pyridine derivatives. Understanding the crystal structure is essential for applications in material science and pharmaceuticals (P. Ramesh et al., 2009).

Coordination Chemistry

The coordination of 3-(4-Bromophenyl)pyridine with metal centers has been explored, leading to the synthesis of various complexes. These studies contribute to the field of coordination chemistry and have potential implications in catalysis and materials science (David A. Strawser et al., 2005).

Pharmaceutical Impurity Analysis

In the pharmaceutical industry, the compound has been identified and quantified as an impurity in certain drugs. Such studies are crucial for ensuring the quality and safety of pharmaceutical products (S. S. Wagh et al., 2017).

Surface Chemistry

Research has also delved into the interaction of 3-(4-Bromophenyl)pyridine derivatives with metal surfaces, which is significant in the fields of surface chemistry and nanotechnology (Jindong Ren et al., 2018).

Corrosion Inhibition

The compound's derivatives have been investigated as corrosion inhibitors, highlighting its potential application in industrial maintenance and protection (A. Saady et al., 2020).

Safety And Hazards

The safety data sheet for 3-(4-Bromophenyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions for 3-(4-Bromophenyl)pyridine research could involve further exploration of its synthesis methods and pharmacological properties . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

3-(4-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHUOBPHXDXZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363915
Record name 3-(4-bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)pyridine

CAS RN

129013-83-8
Record name 3-(4-bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)pyridine
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Synthesis routes and methods I

Procedure details

A mixture of pyridine-3-boronic acid 1,3-propanediol cyclic ester, 4-bromoiodobenzene (1.1 eq), [1,1 ′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) and 2M aqueous sodium carbonate (5 eq) in N,N-dimethylformamide (2 ml/mmol) was stirred at 85° C. for 4 hours. After quenching with saturated aqueous ammonium chloride solution the mixture was partitioned between ethyl acetate and water and the crude product from the organic phase was chromatographed on silica gel eluting with a 1:9 mixture of ethyl acetate and hexane to afford the 3-(4-bromophenyl)pyridine compound as a solid.
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Synthesis routes and methods II

Procedure details

3-Bromopyridine (6 g, 38 mmol) is treated as described in EXAMPLE 53, Part A with n-butyl lithium (28.5 mL of a 1.6 M solution in THF, 45.6 mmol) and iodobromobenzene (8.96 g, 31.7 mmol). The crude product is purified by chromatography (30% EtOAc/hexanes) to obtain the title compound (3.5 g, 14.9 mmol).
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Synthesis routes and methods III

Procedure details

A solution of 4-bromobenzeneboronic acid (6.0 g) in absolute ethanol (15 ml) was added slowly to a stirred mixture of a solution of 3-bromopyridine (4.7 g) in toluene (30 ml), a saturated aqueous solution of sodium carbonate (10 ml) and tetrakistriphenylphosphine palladium [0] (1.0 g) under an atmosphere of argon. The mixture was then heated to reflux and stirred at reflux under an atmosphere of argon for 6 hours. The mixture was cooled and water (50 ml) added. The resulting mixture was extracted with ethyl acetate (3×30 ml). The ethyl acetate extracts were combined, and then extracted with 2M aqueous hydrochloric acid (3×20 ml). The acidic extracts were combined, cooled by the addition of ice and basified by the addition of sodium hydroxide solution (1.35 g.cm-3) to give a pH of 9. The mixture was then extracted with ethyl acetate (3×30 ml). These ethyl acetate extracts were combined, dried (MgSO4) and evaporated to afford 4-(pyrid-3-yl)bromobenzene as a colourless oil (1.2 g); NMR (CDCl3): 7.3-7.5 (3H, m), 7.6(2H, d), 7.85(1H, d of t), 8.6(1H, d of d) and 8.8(1H, d).
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6 g
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4.7 g
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15 mL
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30 mL
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10 mL
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tetrakistriphenylphosphine palladium
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1 g
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50 mL
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Synthesis routes and methods IV

Procedure details

A solution of 4-bromobenzeneboronic acid (6.0 g) in absolute ethanol (15 ml) was added slowly to a stirred mixture of a solution of 3-bromopyridine (4.7 g) in toluene (30 ml), a saturated aqueous solution of sodium carbonate (10 ml) and tetrakistriphenylphosphine palladium [0] (1.0 g) under an atmosphere of argon. The mixture was then heated to reflux and stirred at reflux under an atmosphere of argon for 6 hours. The mixture was cooled and water (50 ml) added. The resulting mixture was extracted with ethyl acetate (3×30 ml). The ethyl acetate extracts were combined, and then extracted with 2N aqueous hydrochloric acid (3×20 ml). The acidic extracts were combined, cooled by the addition of ice and basified by the addition of sodium hydroxide solution to give a pH of 9. The mixture was then extracted with ethyl acetate (3×30 ml). These ethyl acetate extracts were combined, dried (MgSO4) and evaporated to afford 3-(4-bromophenyl)pyridine as a colourless oil (1.2 g); NMR (CDCl3): 7.3-7.5(3H, m), 7.6(2H, d), 7.85(1H, d of t), 8.6(1H, d of d) and 8.8(1H, d).
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6 g
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4.7 g
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15 mL
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30 mL
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10 mL
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tetrakistriphenylphosphine palladium
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1 g
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50 mL
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Synthesis routes and methods V

Procedure details

In a 100 mL three-necked flask were placed 2.4 g (20 mmol) of 3-pyridineboronic acid, 5.6 g (19 mmol) of para-bromoiodobenzene, and 4.5 g (42 mmol) of sodium carbonate. The atmosphere in the flask was replaced with nitrogen, and to the flask were added 15 mL of water, 25 mL of DME, and 10 mL of ethanol. The mixture was degassed by being stirred under reduced pressure, to which 0.22 g (0.19 mmol) of tetrakis(triphenylphosphine)palladium(0) was added. The mixture was stirred under nitrogen stream at 80° C. for 12 hours. After a predetermined time, water was added to the mixture, and an organic substance was extracted with chloroform from the aqueous layer. The obtained extract was washed with a saturated aqueous sodium chloride solution together with the organic layer and then dried over magnesium sulfate. The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and the filtrate was condensed to obtain an oily substance. The obtained substance was purified by silica gel column chromatography (hexane:ethyl acetate=3:1); thus, 1.8 g of the target yellow oily substance was obtained with a yield of 38%.
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2.4 g
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5.6 g
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4.5 g
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0.22 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
S Wakabayashi, Y Sugihara, K Takakura… - The Journal of …, 1999 - ACS Publications
The self-assembly of 3-[4‘-(diethylboryl)phenyl]pyridine (3) and 3-[3‘-(diethylboryl)phenyl]pyridine (4) was investigated by 1 H and 11 B NMR spectroscopies and vapor pressure …
Number of citations: 18 pubs.acs.org
J Lee, S Lee, JH Kim, SO Kang, WS Han - Organic Electronics, 2018 - Elsevier
Two duryl borane derivatives, tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane (TDPB) and tris(2,3,5,6-tetramethyl-4'-(pyridin-3-yl)biphenyl-4-yl)borane (TDPPB), which contain …
Number of citations: 3 www.sciencedirect.com
N Gandhamsetty, S Park, S Chang - Journal of the American …, 2015 - ACS Publications
Tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines has been developed giving rise to the formation of sp 3 C–Si bonds selectively beta to the nitrogen atom of …
Number of citations: 98 pubs.acs.org
T Taniguchi, M Imoto, M Takeda, F Matsumoto, T Nakai… - Tetrahedron, 2016 - Elsevier
A direct C–H arylation of aminoheterocycles with arylhydrazine hydrochlorides was developed. The reaction proceeds via a homolytic aromatic substitution mechanism involving aryl …
Number of citations: 27 www.sciencedirect.com
V Harawa, TW Thorpe, JR Marshall… - Journal of the …, 2022 - ACS Publications
The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles is an important goal for the chemical industry. In particular, substituted chiral piperidines …
Number of citations: 12 pubs.acs.org
N Basaric, SS Thomas, VB Bregovic… - The Journal of …, 2015 - ACS Publications
[4-(2-Pyrrolyl)phenyl]pyridines 2–4 were synthesized and their photophysical properties and reactivity in phototautomerization reactions investigated by fluorescence spectroscopy and …
Number of citations: 9 pubs.acs.org
A Lorente, P Pingel, A Miasojedovas… - … applied materials & …, 2017 - ACS Publications
This article reports the synthesis and characterization of a series of polystyrenes containing phenylpyridine moieties as side chains. Methanol solubility of these polymers is induced if …
Number of citations: 12 pubs.acs.org
D Crich, M Patel - Tetrahedron, 2006 - Elsevier
The stannane-mediated benzeneselenol-catalyzed addition of aryl iodides to a range of arenes and aromatic hetereocycles has been studied. With furan, thiophene, and several …
Number of citations: 48 www.sciencedirect.com
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2017 - nature.com
Novel lincomycin derivatives possessing an aryl phenyl group or a heteroaryl phenyl group at the C-7 position via sulfur atom were synthesized by Pd-catalyzed cross-coupling …
Number of citations: 7 www.nature.com
AJ Lorente Sánchez - 2017 - publishup.uni-potsdam.de
In the present work side-chain polystyrenes were synthesized and characterized, in order to be applied in multilayer OLEDs fabricated by solution process techniques. Manufacture of …
Number of citations: 3 publishup.uni-potsdam.de

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